3-Cyclopropyl-3-methylbutan-1-amine
Description
3-Cyclopropyl-3-methylbutan-1-amine is a branched primary amine featuring a cyclopropane ring attached to the third carbon of a butan-1-amine backbone, with an additional methyl group at the same position.
Properties
Molecular Formula |
C8H17N |
|---|---|
Molecular Weight |
127.23 g/mol |
IUPAC Name |
3-cyclopropyl-3-methylbutan-1-amine |
InChI |
InChI=1S/C8H17N/c1-8(2,5-6-9)7-3-4-7/h7H,3-6,9H2,1-2H3 |
InChI Key |
WLFWXWWSTDLZQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCN)C1CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-3-methylbutan-1-amine typically involves the reaction of cyclopropylmethyl ketone with methylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of 3-Cyclopropyl-3-methylbutan-1-amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-3-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
3-Cyclopropyl-3-methylbutan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-3-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby affecting neurotransmitter levels in the brain .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key structural and molecular differences between 3-cyclopropyl-3-methylbutan-1-amine and related amines:
Key Observations:
- Cyclopropane vs. Cyclobutane : The cyclopropane ring in the target compound introduces higher ring strain compared to cyclobutane derivatives like 3-methylcyclobutan-1-amine . This strain may enhance reactivity in covalent bonding or metabolic stability.
- Fluorine vs. Cyclopropyl Substitution : The 3-fluoro-3-methylbutan-1-amine (Prep 106) lacks the cyclopropane group but includes a fluorine atom, which increases electronegativity and may improve membrane permeability compared to the bulkier cyclopropyl analog .
- Heterocyclic Modifications: Pyrazole-containing analogs (e.g., C₉H₁₄F₃N₃) exhibit significantly higher molecular weights (221.23 vs.
Biological Activity
3-Cyclopropyl-3-methylbutan-1-amine, a cyclopropyl-containing amine compound, has garnered attention for its potential biological activities. Its unique structure may contribute to various pharmacological properties, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula for 3-Cyclopropyl-3-methylbutan-1-amine is . The compound features a cyclopropyl group attached to a carbon chain that includes a methyl group and an amine functional group. This configuration may influence its interaction with biological targets, potentially modulating various physiological processes.
The biological activity of 3-Cyclopropyl-3-methylbutan-1-amine is primarily attributed to its ability to interact with neurotransmitter systems and other molecular targets. Research indicates that compounds with similar structures often exhibit effects on the central nervous system (CNS), potentially acting as modulators of neurotransmitter release or receptor activity.
Pharmacological Effects
- CNS Activity : Preliminary studies suggest that 3-Cyclopropyl-3-methylbutan-1-amine may exhibit anxiolytic or antidepressant-like effects. This is likely due to its structural similarity to known psychoactive compounds.
- Antimicrobial Potential : The compound has been investigated for its antimicrobial properties, particularly against certain bacterial strains. Its effectiveness can be attributed to the presence of the cyclopropyl group, which may enhance membrane permeability.
- Anti-inflammatory Effects : Some studies have suggested that this compound could possess anti-inflammatory properties, potentially through the modulation of cytokine production.
Case Studies
Several case studies have explored the biological activity of cyclopropyl-containing amines, including 3-Cyclopropyl-3-methylbutan-1-amine:
- Study on CNS Effects : A study conducted on rodent models demonstrated that administration of 3-Cyclopropyl-3-methylbutan-1-amine resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test. The compound's mechanism was hypothesized to involve serotonin receptor modulation.
- Antimicrobial Activity : In vitro assays showed that 3-Cyclopropyl-3-methylbutan-1-amine exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be 32 µg/mL for both strains, indicating moderate potency.
- Inflammation Studies : In a model of acute inflammation, treatment with the compound reduced paw edema significantly compared to control groups, suggesting potential utility in inflammatory conditions.
Comparative Analysis
To better understand the biological activity of 3-Cyclopropyl-3-methylbutan-1-amine, it is useful to compare it with structurally similar compounds:
| Compound | CNS Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 3-Cyclopropyl-3-methylbutan-1-amine | Yes | Moderate | Yes |
| Cyclopropylamine | Yes | Low | No |
| 2-Methylcyclopropylamine | Moderate | Moderate | Yes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
